

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate chemical structure

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Compound of Interest

Compound Name: *tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate*

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An In-depth Technical Guide to **tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate**, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, synthesis, characterization, and applications, with a focus on the causal reasoning behind established protocols and its strategic importance in pharmaceutical development.

Introduction and Strategic Importance

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate is a functionally rich piperidine derivative. The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutics. This specific intermediate is distinguished by three key features: a ketone at the 4-position, a methyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This combination of functionalities makes it an exceptionally versatile precursor for creating complex molecular architectures.

Its most notable application is as a key intermediate in the synthesis of novel Janus kinase (JAK) inhibitors, such as CP-690550 (Tofacitinib), which are used in the treatment of autoimmune diseases.^[1] The methyl group at the C3 position introduces a chiral center,

allowing for the development of stereospecific drugs, which can significantly improve pharmacological activity and reduce off-target side effects.[2] The ability to produce this compound in a highly pure, optically active form is therefore of great industrial and pharmaceutical importance.[2]

Chemical Structure and Physicochemical Properties

The structural arrangement of **tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate** dictates its chemical behavior and synthetic utility.

- IUPAC Name: **tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate**[3]
- CAS Number: 181269-69-2[3]
- Molecular Formula: $C_{11}H_{19}NO_3$ [3]
- Molecular Weight: 213.27 g/mol [3]

The core of the molecule is a six-membered piperidine ring. The Boc group serves as a crucial protecting group for the secondary amine, preventing its participation in unwanted side reactions while increasing the compound's solubility in organic solvents. The ketone at C4 and the methyl group at C3 are key functional handles for subsequent chemical modifications and stereochemical control.

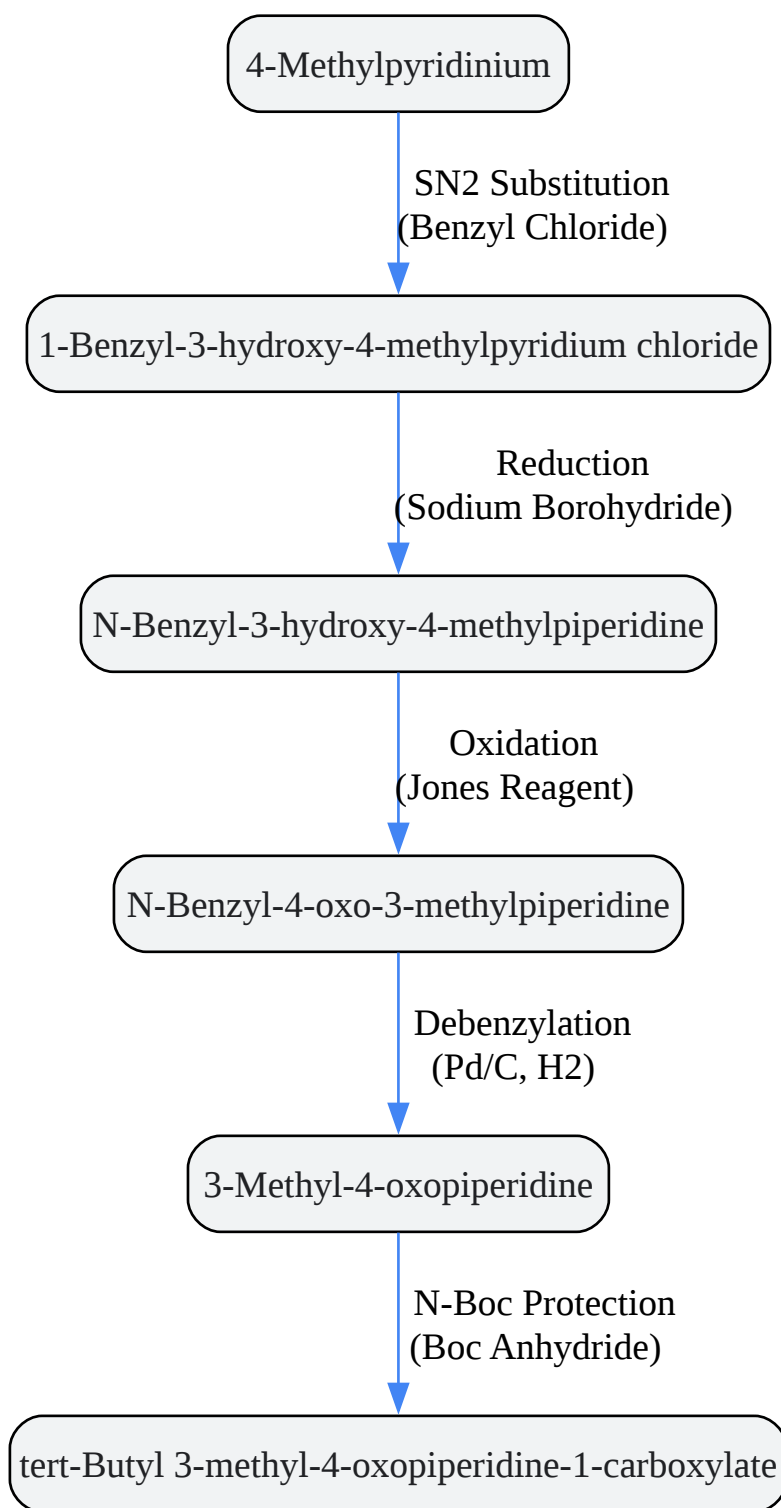
Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	213.27 g/mol	PubChem[3]
Molecular Formula	$C_{11}H_{19}NO_3$	PubChem[3]
Hydrogen Bond Acceptor Count	3	PubChem[3]
Rotatable Bond Count	2	PubChem[3]
Exact Mass	213.13649347 Da	PubChem[3]

| SMILES | CC1CN(CCC1=O)C(=O)OC(C)(C)C | PubChem[3] |

Synthesis and Mechanistic Rationale

An efficient, high-yield synthesis is critical for the industrial application of this intermediate. One documented approach involves a multi-step process starting from readily available 4-methylpyridinium.[1] This pathway demonstrates a logical sequence of transformations designed to install the required functionalities with high control.



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Caption: Synthetic workflow for the target intermediate.

Detailed Synthesis Protocol

The following protocol is based on a reported synthesis with an overall yield of up to 80.2%.[\[1\]](#)

Step 1: N-Benzylation of 4-Methylpyridinium

- Protocol: 4-methylpyridinium is subjected to an SN2 substitution reaction with benzyl chloride.
- Causality: The benzyl group is introduced as a robust protecting group for the nitrogen atom, which can be easily removed later under mild hydrogenolysis conditions (debenzylation). This is preferable to using the pyridine ring directly in reduction steps, which can be challenging.

Step 2: Reduction to Piperidine Ring

- Protocol: The resulting 1-benzyl-3-hydroxy-4-methylpyridinium chloride is reduced using sodium borohydride (NaBH_4).
- Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting the pyridinium salt to the corresponding tetrahydropyridine and subsequently to the fully saturated N-benzyl-3-hydroxy-4-methylpiperidine. The choice of solvent and its concentration is critical for achieving high yield in this step.[\[1\]](#)

Step 3: Oxidation of the Secondary Alcohol

- Protocol: The secondary alcohol at C3 is oxidized to a ketone using Jones reagent (CrO_3 in sulfuric acid) under mild temperature conditions.
- Causality: Jones oxidation is a classic and powerful method for converting secondary alcohols to ketones. Performing the reaction at mild temperatures is crucial to prevent over-oxidation or other side reactions, yielding N-benzyl-4-oxo-3-methylpiperidine.

Step 4: Debenzylation (Deprotection)

- Protocol: The N-benzyl group is removed via catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst.

- **Causality:** Catalytic hydrogenolysis is a clean and efficient method for cleaving benzyl amines. The benzyl group is converted to toluene, and the secondary amine (3-methyl-4-oxopiperidine) is liberated without affecting the ketone or the rest of the piperidine ring.

Step 5: N-Boc Protection

- **Protocol:** The final step involves the acylation of the secondary amine with di-tert-butyl dicarbonate (Boc anhydride).
- **Causality:** This step installs the N-Boc protecting group, yielding the final target product. The Boc group is essential for subsequent synthetic manipulations, as it deactivates the nitrogen nucleophilicity and provides steric bulk, directing reactions at other sites. It can be easily removed later under acidic conditions.

Spectroscopic and Analytical Characterization

To ensure the purity and confirm the identity of the synthesized compound, a combination of spectroscopic methods is employed. The purities and structures of intermediates and the final product are typically examined by GC, GC-MS, IR, and ^1H -NMR.^[1]

Table 2: Expected Spectroscopic Data

Technique	Characteristic Feature	Rationale
¹ H-NMR	Singlet ~1.4 ppm (9H)	Corresponds to the nine equivalent protons of the tert-butyl group on the Boc protector.
	Multiplets ~2.0-4.0 ppm	Complex signals corresponding to the protons on the piperidine ring.
	Doublet ~1.1 ppm (3H)	Corresponds to the protons of the methyl group at C3, split by the adjacent proton.
IR	Strong absorption ~1715 cm ⁻¹	Characteristic C=O stretch of the ketone in the six-membered ring.
	Strong absorption ~1690 cm ⁻¹	Characteristic C=O stretch of the carbamate in the Boc group.

| Mass Spec (MS) | [M+H]⁺ at m/z = 214.14 | Molecular ion peak corresponding to the protonated molecule. |

Applications in Pharmaceutical Synthesis

The primary value of **tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate** lies in its role as a versatile intermediate for synthesizing complex, high-value pharmaceutical agents.



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Caption: Logical pathway from intermediate to therapeutic agent.

Case Study: Synthesis of JAK Inhibitors

The tyrosine kinase Jak3 is a crucial enzyme in the signaling pathways of several interleukins (IL-2, -4, -7, etc.), which are vital for T-cell and B-cell development.^[1] Inhibiting Jak3 is a validated therapeutic strategy for treating autoimmune disorders like rheumatoid arthritis.

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate serves as a foundational scaffold for building the core of Jak3 inhibitors. The ketone at the C4 position is a key handle for introducing the necessary side chains, often via reductive amination, to build out the final drug molecule. The stereochemistry at the C3 methyl group is critical for achieving the correct three-dimensional orientation required for potent and selective binding to the kinase's active site. Patents have been filed for methods to produce optically active versions of this intermediate to support the synthesis of specific isomers for pharmaceutical use.^[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

GHS Hazard Classification

The compound is classified with the following hazards:

- H302: Harmful if swallowed^[3]
- H312: Harmful in contact with skin^[4]
- H315: Causes skin irritation^[3]
- H319: Causes serious eye irritation^[3]
- H332: Harmful if inhaled^[4]
- H335: May cause respiratory irritation^[4]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.^[4] Ensure eyewash stations and safety showers are readily accessible.^[5]

- Personal Protection: Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[4] If dust generation is possible, a dust respirator is required.
- Safe Practices: Avoid all personal contact, including inhalation of dust or fumes.[4] Do not eat, drink, or smoke in the handling area.[4] Wash hands and any exposed skin thoroughly after handling.[6]

Storage

- Keep containers securely sealed when not in use.[4]
- Store in a cool, dry, and well-ventilated place.[6]
- Keep away from incompatible materials such as strong acids and oxidizing agents.[6]

Conclusion

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate is more than a simple chemical reagent; it is a strategically designed building block that enables the efficient synthesis of complex and stereochemically defined pharmaceutical agents. Its carefully arranged functional groups—the protected amine, the reactive ketone, and the chiral center—provide a robust platform for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is essential for any research or development professional working in the field of small molecule drug discovery.

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